4-Oxo-4H-chromenes are a class of heterocyclic compounds characterized by a benzene ring fused to a pyran ring with a ketone group at the 4-position. These compounds are found in various natural sources, including plants and fungi, and exhibit a wide range of biological activities. [, , , , , , , , , , , ]
Trifluoromethanesulfonates (triflates) are a class of organosulfur compounds often employed as excellent leaving groups in organic synthesis. [, ]
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is a chemical compound characterized by its unique structure and properties. It is classified as a trifluoromethanesulfonate ester, which indicates that it contains a trifluoromethanesulfonate group attached to a quinolizin derivative. This compound is notable in the field of medicinal chemistry due to its potential applications in drug development and synthesis.
The compound can be sourced from specialized chemical suppliers and is often utilized in research laboratories for various synthetic applications. It is important for researchers to obtain this compound from reputable suppliers to ensure purity and quality.
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate falls under the category of heterocyclic compounds, specifically quinolines and their derivatives. The presence of the trifluoromethanesulfonate moiety enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate typically involves several steps, including the formation of the quinolizin core followed by the introduction of the trifluoromethanesulfonate group. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is C10H6F3NO4S. The structure features a quinolizin ring system with an oxo group at position 4 and a trifluoromethanesulfonate substituent at position 9.
The compound's molecular weight is approximately 303.21 g/mol. The presence of fluorine atoms contributes to its unique physical properties, including increased electronegativity and potential biological activity.
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate can participate in various chemical reactions due to the electrophilic nature of the trifluoromethanesulfonate group:
Reactions involving this compound often require specific catalysts or conditions to facilitate desired transformations. For example, palladium-catalyzed cross-coupling reactions may be employed to extend the quinolizin framework or introduce additional functional groups.
The mechanism of action for 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate primarily involves its interaction with biological targets at the molecular level. The compound may exert its effects through:
Studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer activities, suggesting that 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate may also possess significant biological activity.
The physical state of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is typically a solid at room temperature. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Key chemical properties include:
Relevant analyses such as infrared (IR) spectroscopy and elemental analysis provide further insights into its chemical behavior and stability.
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate has several applications in scientific research:
Cyclocarbonylation strategies enable efficient construction of the quinolizinone core. Ruthenium alkylidene catalysts (e.g., Ru(PCy₃)(MPI)(PM)Cl₂) facilitate intramolecular carbonylative cyclization of allylic amines at loadings as low as 0.1 mol%. This approach generates the ene-iminium ion intermediate 4, which undergoes nucleophilic attack to form tetrahydropyridine moiety 5 – a key pharmacophore in alkaloid synthesis [3]. Wilkinson’s catalyst (Rh(PPh₃)Cl) further expands substrate scope for N-acyliminium ion formation, achieving cyclization yields >85% under mild CO atmospheres (1–3 bar) [3]. The stereoselectivity is governed by ligand sterics, with bulky phosphines favoring trans-fused products.
Table 1: Metal Catalysts for Quinolizinone Cyclocarbonylation
Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Key Intermediate |
---|---|---|---|---|
Ru(PCy₃)(MPI)(PM)Cl₂ | 0.1 | 80 | 92 | Ene-iminium ion 4 |
Rh(PPh₃)Cl | 2.0 | 60 | 87 | N-Acyliminium ion |
Ir(PCy₃)(cod)Cl | 5.0 | 100 | 78 | Allyl amine complex |
CO-free methodologies mitigate handling hazards by generating carbonyl equivalents in situ. The Nielsen procedure employs formate salts as CO surrogates with Pd(OAc)₂/Xantphos systems, enabling carbonylative cyclization of 5-fluoroindoles 6 to benzodiazepine tricycles 7 (33% overall yield) [3]. Microwave irradiation (120°C, 30 min) enhances reaction efficiency, while chiral BINOL-derived phosphoric acids induce enantioselectivity (>90% ee) in tetrahydro-β-carboline (THBC) formation [3]. This strategy is pivotal for carbon-11 labeling with [¹¹C]-formaldehyde for PET imaging agents [3].
Tandem sequences integrate CO₂ fixation with C–N bond formation. Brønsted acid-catalyzed (e.g., TFA, HFIP) Pictet-Spengler reactions utilize CO₂-derived formaldehyde equivalents to assemble THBC scaffolds [3]. A notable three-component cascade combines CO₂, amines, and indole derivatives via in situ reductive methylation, achieving 70–92% yields under phosphate buffer conditions (pH 7, 50°C) [3]. This sustainable approach aligns with green chemistry principles, reducing the ecological footprint of quinolizinone synthesis.
Table 2: CO₂ Utilization in Quinolizinone Synthesis
Catalyst System | CO₂ Source | Reaction Type | Yield Range (%) |
---|---|---|---|
TFA/HCO₂H | Ammonium formate | Reductive amination | 75–92 |
Phosphate buffer (pH 7) | Paraformaldehyde | Pictet-Spengler | 70–88 |
Ru-PNP pincer complex | Gaseous CO₂ | N-Methylation | 65–80 |
Rh(III) catalysts enable direct functionalization of inert C–H bonds. Cp*RhCl₂-catalyzed double C–H activation of aryl hydroxamates with alkynes constructs isoquinolone precursors to quinolizinones [3] [7]. The mechanism involves:
RCM efficiently assembles the bicyclic framework via olefin metathesis. Grubbs II catalyst (G-II) cyclizes diene precursors like hydroxylactam 9 to tetracyclic quinolizinones 10 with >90% efficiency [3] [4]. Critical parameters include:
The title compound’s C9-triflate moiety (CAS 951624-00-3) is installed via late-stage sulfonylation of 4-oxo-4H-quinolizin-9-ol with triflic anhydride [2]. Key characteristics:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1